ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
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Overview
Description
ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, contributes to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile . This reaction is often carried out under catalyst-free conditions, making it an environmentally friendly and efficient method. The reaction conditions usually involve refluxing the reactants in ethanol for a specified period, followed by purification through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine ring system.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolo-pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in neuroprotective and anti-neuroinflammatory activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory mediators.
Comparison with Similar Compounds
ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:
Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer activities.
Triazolo[5,1-b][1,3]thiazine: Exhibits antiparasitic and antibiotic properties.
Pyrazolo[1,5-a]pyrimidine: Commonly used as anxiolytic and analgesic agents.
The uniqueness of ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate lies in its specific neuroprotective and anti-neuroinflammatory properties, making it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C8H8N4O3 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-11-10-4-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
QSKSWMURHMMOES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2NN=CN2C1=O |
Canonical SMILES |
CCOC(=O)C1=CN=C2NN=CN2C1=O |
Origin of Product |
United States |
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